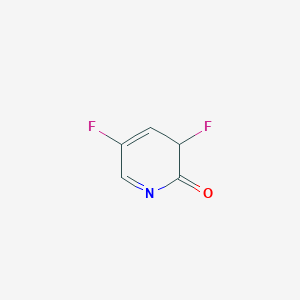
5-bromo-3-fluoro-3H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-fluoro-3H-pyridin-2-one: is a heterocyclic compound with the molecular formula C5H3BrFNO and a molecular weight of 191.99 g/mol . This compound is characterized by the presence of both bromine and fluorine substituents on a pyridinone ring, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-fluoro-3H-pyridin-2-one typically involves the halogenation of pyridinone derivatives. One common method includes the bromination of 3-fluoropyridin-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile . The reaction is usually carried out under reflux conditions to ensure complete halogenation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5-Bromo-3-fluoro-3H-pyridin-2-one can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents may vary depending on the desired transformation.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles such as amines or thiols.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products may include 3-fluoro-5-substituted pyridinones.
Oxidation Products: Oxidation can lead to the formation of pyridine carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-3-fluoro-3H-pyridin-2-one is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical research .
Medicine: Research into the medicinal applications of this compound includes its potential use as an intermediate in the synthesis of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties .
Mécanisme D'action
The mechanism of action of 5-bromo-3-fluoro-3H-pyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and specificity, leading to the modulation of biological pathways . The exact pathways and targets may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Comparison: 5-Bromo-3-fluoro-3H-pyridin-2-one is unique due to the specific positioning of the bromine and fluorine atoms on the pyridinone ring. This configuration imparts distinct chemical reactivity and biological activity compared to other similar compounds . For example, the presence of both halogens can influence the compound’s electronic properties and its interactions with biological targets .
Propriétés
Formule moléculaire |
C5H3BrFNO |
|---|---|
Poids moléculaire |
191.99 g/mol |
Nom IUPAC |
5-bromo-3-fluoro-3H-pyridin-2-one |
InChI |
InChI=1S/C5H3BrFNO/c6-3-1-4(7)5(9)8-2-3/h1-2,4H |
Clé InChI |
UTGHZKBFWDQEKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=O)C1F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


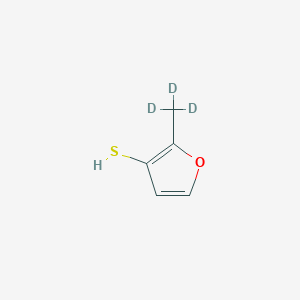
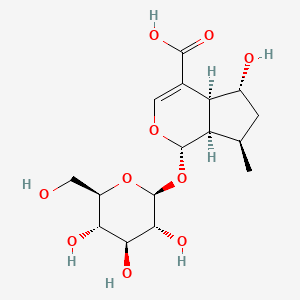


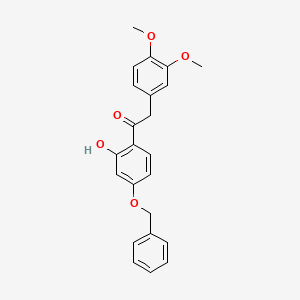
![N-[(3S)-7-(2-cyclopropylethynyl)-5-methyl-4-oxidanylidene-2,3-dihydro-1,5-benzoxazepin-3-yl]-5-(phenylmethyl)-4H-1,2,4-triazole-3-carboxamide](/img/structure/B12366178.png)
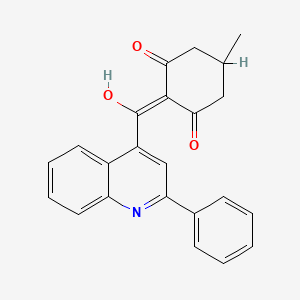
![disodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12366197.png)

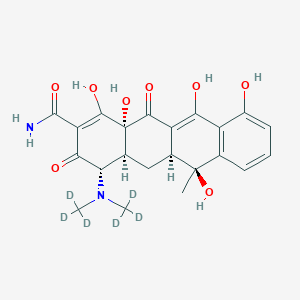
![1,7a-Dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12366226.png)
